molecular formula C6H8ClF2N B12300572 1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride

1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride

Cat. No.: B12300572
M. Wt: 167.58 g/mol
InChI Key: BDHSBSTVXZTIIV-UHFFFAOYSA-N
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Description

1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride is a chemical compound with the molecular formula C6H8ClF2N and a molecular weight of 167.58 g/mol . This compound is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclobutanamine ring, with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclobutanone with ethynylmagnesium bromide to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride can be compared with similar compounds such as:

    1-Ethynyl-3,3-difluoro-cyclobutanol: Similar structure but with a hydroxyl group instead of an amine.

    3,3-Difluorocyclobutanamine: Lacks the ethynyl group, resulting in different reactivity and applications.

    1-Ethynyl-3-fluoro-cyclobutanamine:

The uniqueness of this compound lies in its combination of an ethynyl group and two fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8ClF2N

Molecular Weight

167.58 g/mol

IUPAC Name

1-ethynyl-3,3-difluorocyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H7F2N.ClH/c1-2-5(9)3-6(7,8)4-5;/h1H,3-4,9H2;1H

InChI Key

BDHSBSTVXZTIIV-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC(C1)(F)F)N.Cl

Origin of Product

United States

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